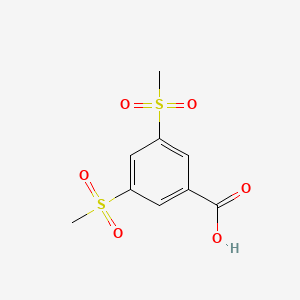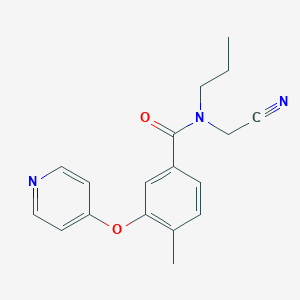
N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the cyano group is susceptible to hydrolysis, potentially forming a carboxylic acid and releasing ammonia . The benzamide group might undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions.Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide is a valuable precursor in the synthesis of various organic heterocycles. Its cyano and carbonyl functional groups are reactive sites that can undergo condensation with bidentate reagents to form diverse heterocyclic structures . This application is crucial in medicinal chemistry, where heterocycles are the core of many pharmaceuticals.
Biological Activity Studies
The compound’s derivatives have been reported to exhibit a range of biological activities. Researchers are exploring its potential as a chemotherapeutic agent by synthesizing novel heterocyclic moieties that may possess anticancer, antiviral, or antibacterial properties .
Nanocrystal Synthesis
In the field of nanotechnology, this compound could be used to modify the surface of nanocrystals. Such modifications can alter the physical and chemical properties of nanocrystals, which are essential for applications in electronics, photonics, and catalysis .
Sensing Applications
The compound’s structure allows for the development of sensors, particularly for detecting cyanide ions in aqueous media. This is achieved through CH functionalization, which is directed by the trifluoromethyl group present in the compound.
Organic Synthesis Catalysis
N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide can act as a catalyst in organic synthesis reactions. For example, it can catalyze the conversion of cyclopentene to cyclopentanone, a reaction of significance in industrial chemistry .
Propriétés
IUPAC Name |
N-(cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-11-21(12-8-19)18(22)15-5-4-14(2)17(13-15)23-16-6-9-20-10-7-16/h4-7,9-10,13H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQKWZFHQBWLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=CC(=C(C=C1)C)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B3005707.png)
![4-(3-mesityl-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3005708.png)
![5-(2-chlorophenyl)-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole](/img/structure/B3005709.png)
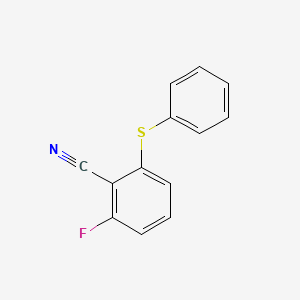
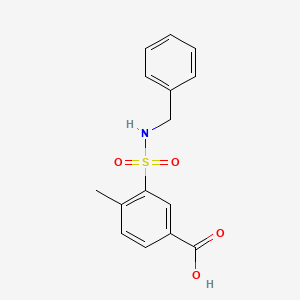
![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B3005713.png)
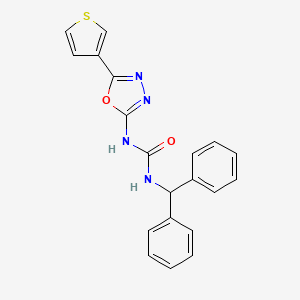
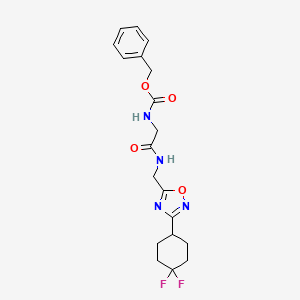
![1-Spiro[2.2]pentan-2-ylethanone](/img/structure/B3005717.png)
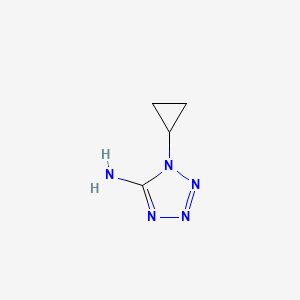

![2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3005722.png)
